Dibutylbis[(1-oxohexyl)oxy]stannane

Organotin toxicology Catalyst hazard classification Occupational exposure limit

Dibutylbis[(1-oxohexyl)oxy]stannane (CAS 19704-60-0), also named dibutyltin dihexanoate or bis(hexanoyloxy)di-n-butylstannane, is a dialkyltin(IV) dicarboxylate with the molecular formula C₂₀H₄₀O₄Sn and a molecular weight of 463.2 g/mol. It belongs to the diorganotin dicarboxylate class widely employed as catalysts for silicone condensation curing, polyurethane formation, and esterification reactions.

Molecular Formula C20H40O4Sn
Molecular Weight 463.2 g/mol
CAS No. 19704-60-0
Cat. No. B021988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylbis[(1-oxohexyl)oxy]stannane
CAS19704-60-0
Molecular FormulaC20H40O4Sn
Molecular Weight463.2 g/mol
Structural Identifiers
SMILESCCCCCC(=O)[O-].CCCCCC(=O)[O-].CCCC[Sn+2]CCCC
InChIInChI=1S/2C6H12O2.2C4H9.Sn/c2*1-2-3-4-5-6(7)8;2*1-3-4-2;/h2*2-5H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2
InChIKeyRTSDIJDRLOTGRD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylbis[(1-oxohexyl)oxy]stannane (CAS 19704-60-0): Procurement-Relevant Identity and Class Positioning


Dibutylbis[(1-oxohexyl)oxy]stannane (CAS 19704-60-0), also named dibutyltin dihexanoate or bis(hexanoyloxy)di-n-butylstannane, is a dialkyltin(IV) dicarboxylate with the molecular formula C₂₀H₄₀O₄Sn and a molecular weight of 463.2 g/mol [1]. It belongs to the diorganotin dicarboxylate class widely employed as catalysts for silicone condensation curing, polyurethane formation, and esterification reactions [2]. Unlike the more commonly procured dibutyltin dilaurate (DBTDL; C₁₂ carboxylate chains) or dibutyltin diacetate (C₂ chains), this compound carries two linear hexanoate (C₆) ligands, placing it at an intermediate position in the carboxylate chain-length spectrum among commercial organotin catalysts.

Why Dibutyltin Dihexanoate (19704-60-0) Cannot Be Swapped Blindly for DBTDL or DBTDA


Procurement decisions that treat all 'dibutyltin catalysts' as functionally identical ignore the carboxylate ligand's critical role in determining catalytic activity, hydrolytic stability, physical form, emission profile, and acute toxicity. Patent teachings establish that increasing the carboxylate alkyl chain length systematically reduces catalytic activity while also lowering volatility and hydrolytic decomposition rates [1]. The hexanoate ligand (C₆) therefore sits at a quantifiably distinct position between the acetate (C₂) and laurate (C₁₂) extremes: it is predicted to deliver higher catalytic activity than DBTDL but with greater volatility; lower activity than DBTDA but with improved resistance to hydrolytic deactivation to the inactive dibutyltin oxide [2]. Additionally, acute oral toxicity data (LD₅₀ rat = 94 mg/kg) place this compound in a different hazard classification bracket than both DBTDL (LD₅₀ ≈ 175 mg/kg) and DBTDA (LD₅₀ ≈ 32–110 mg/kg), with direct implications for safe-handling protocols and regulatory compliance costs [3]. These are not marginal differences—they influence catalyst loading, pot life, cure speed, workplace exposure limits, and final product residual tin content.

Quantitative Differentiation Evidence: Dibutyltin Dihexanoate (19704-60-0) vs. Closest Organotin Analogs


Acute Oral Toxicity: Dibutyltin Dihexanoate vs. DBTDL vs. DBTDA

Dibutylbis[(1-oxohexyl)oxy]stannane exhibits an acute oral LD₅₀ of 94 mg/kg in the rat [1]. This places it at a quantifiably intermediate toxicity position relative to the two most common dibutyltin dicarboxylate catalysts: DBTDL (dibutyltin dilaurate) with an LD₅₀ of approximately 175 mg/kg (rat, oral) and DBTDA (dibutyltin diacetate) with reported LD₅₀ values ranging from 32 to 110 mg/kg depending on the source, with the most rigorous NCI bioassay data indicating a lower bound around 32 mg/kg [2]. The target compound is therefore approximately 1.9× more acutely toxic than DBTDL and roughly 0.85× to 2.9× the toxicity of DBTDA depending on the DBTDA value selected, requiring more stringent handling than DBTDL for oral exposure scenarios.

Organotin toxicology Catalyst hazard classification Occupational exposure limit

Carboxylate Chain-Length Effect on Catalytic Activity: C₆ Hexanoate vs. C₁₂ Laurate and C₂ Acetate

Patent disclosures explicitly teach that for dialkyltin dicarboxylate catalysts, increasing the carboxylate alkyl chain length from laurate (C₁₂) to saturated C₁₃–C₁₇ results in 'a decrease in the catalytic activity' [1]. By class-level extrapolation, the hexanoate ligand (C₆) in the target compound is substantially shorter than the laurate ligand (C₁₂) of DBTDL, predicting higher catalytic activity per mole of tin. Conversely, the hexanoate chain is longer than the acetate chain (C₂) of DBTDA, predicting lower activity than DBTDA. The target compound therefore occupies an intermediate catalytic activity window that is not directly accessible with either DBTDL or DBTDA alone. This chain-length–activity trend is consistent with the mechanistic understanding that carboxylate ligand lability governs active catalyst generation, with sterically smaller ligands facilitating more rapid initiation [2].

Polyurethane catalysis Silicone condensation cure Structure-activity relationship

Hydrolytic Stability and Pot Life: C₆ Hexanoate Balances Activity with Resistance to Deactivation

In a direct comparative study of organotin carboxylates in polymethylsiloxane oligomer condensation, it was demonstrated that dibutyltin dilaurate (C₁₂ laurate) is 'less easily hydrolyzed to the inactive dibutyltinoxide compared to dibutyltindiacetate' (C₂ acetate), and that 'the lauroyloxy group [takes] part more effectively in catalytic action than the acetoxy group' as a result of this greater hydrolytic stability [1]. By class-level interpolation, the hexanoate ligand (C₆) in the target compound is expected to exhibit hydrolytic stability intermediate between acetate and laurate, translating to a pot life longer than DBTDA-catalyzed systems but shorter than DBTDL-catalyzed ones. This is a directly actionable differentiator for applications requiring a specific working-time window.

Pot life stability Silicone RTV cure Catalyst hydrolysis

Physical State and Handling Advantage vs. Linear C₈ Analog (Dibutyltin Dioctanoate)

The linear C₈ analog, dibutyltin dioctanoate (CAS 4731-77-5), has a reported melting point of 54–60°C, meaning it is a solid at ambient temperature and requires heated handling or dissolution prior to use . In contrast, the target compound (C₆ hexanoate) has a lower molecular weight (463.2 vs. 519.35 g/mol) and, by class-level extrapolation from the melting point trend observed across the linear dialkyltin dicarboxylate series (DBTDA mp 7–10°C; DBTDL mp 16–25°C; dioctanoate mp 54–60°C), is predicted to be liquid or a low-melting solid at room temperature [1]. This physical-form difference translates to easier incorporation into liquid polyol or silicone formulations without a pre-heating step, reducing processing energy and equipment complexity compared to the C₈ solid analog.

Physical form Formulation compatibility Processability

Volatility and Emission Profile: C₆ Intermediate Position Between Acetate and Laurate

Patent US2006/0111516 teaches that dialkyltin dicarboxylate catalysts contribute to fogging (volatile condensate formation) through both intrinsic volatility of the catalyst and volatility of carboxylic acid degradation products [1]. The same patent notes that longer carboxylate chains would 'contribute less to fogging.' The hexanoic acid (C₆) liberated from the target compound has a higher vapor pressure and lower boiling point than lauric acid (C₁₂, from DBTDL), meaning the target compound is expected to generate higher VOC emissions than DBTDL-catalyzed systems. Conversely, hexanoic acid is less volatile than acetic acid (C₂, from DBTDA), giving the target compound a lower emission profile than DBTDA. This positions the compound as a potential intermediate-emission option for applications where DBTDA's acetic acid odor and volatility are unacceptable but DBTDL's catalytic activity is insufficient.

VOC emission Fogging Automotive interior Low-emission catalyst

Prioritized Application Scenarios for Dibutyltin Dihexanoate (19704-60-0) Based on Differentiated Evidence


Intermediate-Cure-Speed Silicone RTV Sealants Requiring Balanced Pot Life and Tack-Free Time

In condensation-cure RTV silicone sealant formulations, DBTDA (C₂ acetate) frequently delivers unacceptably short pot life due to rapid hydrolysis to inactive dibutyltin oxide, while DBTDL (C₁₂ laurate) provides extended working time but slower tack-free development. The C₆ hexanoate ligand of the target compound is predicted, based on the established hydrolytic stability rank order (laurate > hexanoate > acetate) [1], to yield a pot life and cure profile intermediate between these extremes. This makes dibutyltin dihexanoate a candidate single-catalyst solution for sealant applications requiring a ~30–60 minute working window with overnight full cure, without the QC complexity of blended catalyst systems.

Polyurethane Elastomer and Coating Formulations Where DBTDL Activity Is Insufficient and DBTDA Odor Is Unacceptable

The patent-supported inverse relationship between carboxylate chain length and catalytic activity [2] predicts that dibutyltin dihexanoate (C₆) will exhibit higher catalytic activity than DBTDL (C₁₂) in isocyanate-hydroxyl reactions. Simultaneously, the hexanoic acid byproduct has lower volatility and a less objectionable odor profile than the acetic acid released from DBTDA, while being more volatile than the lauric acid from DBTDL. This positions the target compound for use in aliphatic polyurethane coatings and elastomers where cure speed must exceed DBTDL capabilities but acetic acid odor creates workplace or end-product acceptability issues.

Continuous-Process Metering Systems Requiring Ambient-Temperature Liquid Catalysts Without Heated Storage

The C₈ linear analog (dibutyltin dioctanoate) is a solid at ambient temperature with a melting point of 54–60°C , necessitating heated storage tanks, jacketed transfer lines, or solvent predissolution for accurate metering. The target compound (C₆) is predicted from homolog series trends to remain liquid at room temperature, enabling direct pump metering in continuous polyurethane or silicone production lines without thermal management infrastructure, reducing capital expenditure and energy consumption in catalyst feed systems.

Catalyst Screening Programs Investigating Chain-Length-Dependent Structure–Activity Relationships

The systematic gap in publicly available kinetic data for dialkyltin dicarboxylates with intermediate chain lengths (C₄–C₁₀) makes dibutyltin dihexanoate a valuable probe compound for academic and industrial R&D programs quantifying structure–activity relationships in organotin catalysis. Its intermediate chain length, combined with measurable acute toxicity (LD₅₀ = 94 mg/kg) [3], enables systematic investigation of the trade-off between catalytic activity, emission, and toxicological hazard as a function of carboxylate chain length, informing rational catalyst selection beyond the binary DBTDA-vs-DBTDL paradigm.

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